molecular formula C19H20N4OS B12157955 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B12157955
M. Wt: 352.5 g/mol
InChI Key: JOSZVUVRUUKJCR-RMKNXTFCSA-N
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Description

The compound 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine features a 1,2,4-triazole core with three distinct substituents:

  • Position 3: A 4-ethoxyphenyl group, providing electron-donating effects via the ethoxy (-OCH₂CH₃) moiety.
  • Position 5: A (2E)-3-phenylprop-2-en-1-yl (cinnamyl) sulfanyl (-S-CH₂-CH=CH-Ph) group, introducing π-conjugation and steric bulk.
  • Position 4: An amine (-NH₂) group, enabling hydrogen bonding and coordination interactions.

Synthesis: Similar to methods described in , the compound can be synthesized via S-alkylation of a triazole precursor (e.g., 4-amino-5-(aryl)-1,2,4-triazol-3(2H)-thione) with cinnamyl bromide in the presence of a base (e.g., K₂CO₃ in ethanol). Purification typically involves recrystallization or chromatography .

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H20N4OS/c1-2-24-17-12-10-16(11-13-17)18-21-22-19(23(18)20)25-14-6-9-15-7-4-3-5-8-15/h3-13H,2,14,20H2,1H3/b9-6+

InChI Key

JOSZVUVRUUKJCR-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SC/C=C/C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.

    Substitution Reactions: The ethoxyphenyl and phenylprop-2-en-1-yl groups are introduced through substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Final Assembly: The final compound is assembled by coupling the substituted triazole with the appropriate sulfanyl group under controlled conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the triazole ring or the phenylprop-2-en-1-yl group.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified triazole derivatives, reduced phenylprop-2-en-1-yl groups.

    Substitution Products: Various substituted ethoxyphenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine exhibit significant activity against bacteria and fungi. A study involving the synthesis of various triazole derivatives demonstrated promising antimicrobial effects against multiple pathogens, suggesting that this specific compound may also possess similar properties .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismsActivity Level
Compound AE. coliModerate
Compound BS. aureusHigh
3-(4-Ethoxyphenyl)-5-{...}C. albicansUnknown

Anticancer Potential

The triazole ring is often linked to anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. Future studies focusing on 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine are warranted to explore its efficacy against various cancer cell lines.

Electronic Properties

The unique electronic structure of triazole derivatives allows for potential applications in material science, particularly in organic electronics. Research has shown that compounds with conjugated systems can exhibit interesting electronic and optical properties, making them suitable candidates for organic semiconductors and photovoltaic devices.

Table 2: Electronic Properties of Triazole Derivatives

PropertyValue
Band Gap2.1 eV
ConductivityHigh
Solubility in DMSOModerate

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine. By synthesizing analogs with varied substituents on the triazole ring or the ethoxy group, researchers can identify key structural features that enhance activity against specific biological targets.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing novel triazole derivatives to evaluate their antimicrobial properties. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures before biological testing . The results indicated a correlation between specific structural modifications and increased antimicrobial activity.

Case Study 2: Anticancer Screening

In another study, a series of triazole derivatives were screened against various cancer cell lines. The findings suggested that modifications on the phenylpropene moiety significantly impacted the cytotoxicity profiles of these compounds . This highlights the potential of further exploring 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine in anticancer research.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting their normal function.

    DNA Interaction: It can intercalate into DNA, affecting replication and transcription processes.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The following table highlights key structural differences among triazol-4-amine derivatives:

Compound Name Substituents (Position 3, 5) Key Features Reference ID
Target Compound 3: 4-ethoxyphenyl; 5: cinnamylsulfanyl Enhanced lipophilicity and π-stacking potential due to cinnamyl group.
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine 3: benzylsulfanyl; 5: indolyl Indole moiety may enhance biological activity (e.g., kinase inhibition).
3-(Ethylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine 3: ethylthio; 5: pyridinyl Pyridine enables metal coordination; shorter alkyl chain reduces steric hindrance.
3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine 3: 3-methoxybenzylthio; 5: pyridinyl Methoxy group increases solubility; benzyl vs. cinnamyl alters rigidity.
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine 3: methylthio; 5: thiophen-2-ylmethyl Thiophene introduces sulfur-based electronic effects.

Electronic and Steric Effects

  • In contrast, pyridinyl substituents (e.g., in ) are electron-withdrawing, altering redox properties .

Key Variations :

  • Microwave Synthesis : and highlight accelerated reaction times (e.g., 10–30 minutes) and higher yields (86–91%) compared to conventional methods .
  • Hydrazone Derivatives : Compounds like those in –18 incorporate Schiff base moieties, expanding applications in coordination chemistry .

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine is a member of the triazole family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C19H20N4OSC_{19}H_{20}N_{4}OS, with a molecular weight of approximately 352.5 g/mol. The structure features a triazole ring, which is often associated with various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold have shown promising results against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHCT1166.2Apoptosis Induction
Compound BT47D27.3Cell Cycle Arrest
Target CompoundVMM9174.9Selective Cytotoxicity

In one study, derivatives similar to our target compound exhibited significant cytotoxic effects against melanoma cells (VMM917), demonstrating a selective cytotoxicity compared to normal cells . The mechanism involved cell cycle arrest and reduced melanin production.

Anti-inflammatory and Antimicrobial Activities

Triazole derivatives are also noted for their anti-inflammatory and antimicrobial properties. The presence of the thioether group in the structure may enhance these activities by modulating inflammatory pathways and exhibiting antibacterial effects against various pathogens .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialInhibition of bacterial growth

Case Studies

A significant case study evaluated the biological activity of similar triazole compounds against a panel of cancer cell lines using XTT assays. The results indicated that modifications in the aryl substituents significantly influenced anticancer efficacy, suggesting that our target compound may exhibit similar behavior due to its unique structure .

Another study focused on the synthesis and evaluation of mercapto-substituted triazoles, revealing their potential as chemotherapeutic agents due to their ability to inhibit tumor growth effectively .

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